molecular formula C18H19N3O4 B7696145 N'-(2-methoxy-5-methylphenyl)ethanediamide

N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No. B7696145
M. Wt: 341.4 g/mol
InChI Key: OZPALIFMCZHGEM-YBFXNURJSA-N
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Description

“N’-(2-methoxy-5-methylphenyl)ethanediamide” is a chemical compound . It contains a total of 40 atoms, including 20 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of “N’-(2-methoxy-5-methylphenyl)ethanediamide” includes 20 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), 1 ether (aliphatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

“N’-(2-methoxy-5-methylphenyl)ethanediamide” is an off-white powder with a savory, meat-like aroma . It is soluble in non-polar organic solvents but insoluble in water . It is sparingly soluble in ethanol .

Safety and Hazards

The safety data sheet for a related compound, “2-Methoxy-5-methylphenyl isothiocyanate”, indicates that it is considered hazardous. It may cause severe skin burns and eye damage, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12-8-9-16(25-3)14(10-12)20-17(22)18(23)21-19-11-13-6-4-5-7-15(13)24-2/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPALIFMCZHGEM-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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